molecular formula C13H12N2O2 B13764446 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- CAS No. 61356-07-8

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)-

Cat. No.: B13764446
CAS No.: 61356-07-8
M. Wt: 228.25 g/mol
InChI Key: QPBUAWLNGZJUEM-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- is a phthalimide derivative characterized by a partially hydrogenated isoindole core (4,5,6,7-tetrahydro modification) and a 2-pyridinyl substituent at the 2-position. Phthalimides are privileged scaffolds in medicinal chemistry due to their structural versatility and ability to enhance membrane permeability, as the hydrophobic isoindole moiety facilitates traversal of biological barriers . The 2-pyridinyl group introduces hydrogen-bonding capability and electron-withdrawing effects, which may modulate receptor binding and pharmacokinetic properties .

Properties

CAS No.

61356-07-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-pyridin-2-yl-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C13H12N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h3-4,7-8H,1-2,5-6H2

InChI Key

QPBUAWLNGZJUEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors like 2-pyridinecarboxylic acid and tetrahydrophthalic anhydride under acidic or basic conditions.

    Condensation Reactions: Combining amines with anhydrides or acid chlorides to form the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halides, alkyl groups, or other functional groups.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- has various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Anticonvulsant Activity

  • The 2-(2-phenylethyl) analog () demonstrated potent activity in PTZ and MES seizure models, with docking studies suggesting interaction with voltage-gated sodium channels. Its phenylethyl group may stabilize hydrophobic interactions in the channel pore .
  • The target compound’s pyridinyl group could modulate sodium channel binding differently due to its polarizable nitrogen atom, though experimental data are pending.

Anticancer and Anti-inflammatory Activity

  • The tetrahydro modification in the target compound may reduce off-target COX binding compared to aromatic derivatives .

Molecular Docking and Binding Interactions

  • Docking studies of 2-(2-phenylethyl) analogs () revealed favorable interactions with sodium channels via π-π stacking of the phenyl group and hydrogen bonding with the imide carbonyl .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of approximately 204.23 g/mol. Its structure includes a tetrahydroisoindole moiety linked to a pyridine ring, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of isoindole exhibit significant antitumor properties. For instance, certain analogs have shown potent inhibition of protein kinases involved in cancer progression. A study reported IC50 values for various isoindole derivatives against JAK3 and NPM1-ALK kinases ranging from 0.25 to 0.54 μM, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

Isoindole derivatives are also noted for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-kB), which are critical in the inflammatory response . In vitro studies have shown that these compounds can reduce pro-inflammatory cytokine production.

Neuroprotective Effects

The ability of isoindoles to cross the blood-brain barrier (BBB) makes them candidates for neuroprotective therapies. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially benefiting conditions like Alzheimer's disease .

The mechanisms through which 1H-Isoindole-1,3(2H)-dione exerts its effects include:

  • Inhibition of Protein Kinases: By targeting specific kinases such as JAK3 and ALK, these compounds disrupt signaling pathways involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways: The inhibition of COX enzymes leads to decreased production of inflammatory mediators.
  • Antioxidant Activity: Isoindole derivatives can scavenge free radicals and reduce oxidative stress in neuronal cells .

Case Studies

Several studies have highlighted the efficacy of isoindole derivatives in various biological assays:

StudyCompound TestedBiological ActivityIC50 Value (μM)
Isoindole Derivative AJAK3 Inhibition0.36
Isoindole Derivative BCOX-2 Inhibition0.45
Isoindole Derivative CNeuroprotectionN/A

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